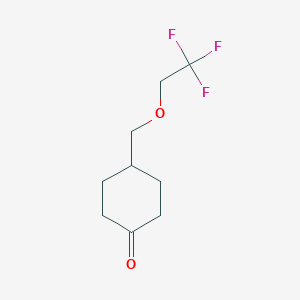
4-((2,2,2-Trifluoroethoxy)methyl)cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2,2,2-Trifluoroethoxy)methyl)cyclohexan-1-one is an organic compound with the molecular formula C8H11F3O2. It is a derivative of cyclohexanone, where the cyclohexane ring is substituted with a trifluoroethoxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,2,2-Trifluoroethoxy)methyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the trifluoroethanol acting as both the reagent and solvent .
Industrial Production Methods
This method allows for large-scale production and is often preferred due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
4-((2,2,2-Trifluoroethoxy)methyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
4-((2,2,2-Trifluoroethoxy)methyl)cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 4-((2,2,2-Trifluoroethoxy)methyl)cyclohexan-1-one exerts its effects involves interactions with specific molecular targets. The trifluoroethoxy group enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone: A simpler analog without the trifluoroethoxy group.
2-Cyclohexen-1-one: An unsaturated analog with a double bond in the cyclohexane ring.
4-(2,2,2-Trifluoroethoxy)-2-pyridinyl derivatives: Compounds with similar trifluoroethoxy substitution but different core structures
Uniqueness
4-((2,2,2-Trifluoroethoxy)methyl)cyclohexan-1-one is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high reactivity and stability .
Eigenschaften
Molekularformel |
C9H13F3O2 |
|---|---|
Molekulargewicht |
210.19 g/mol |
IUPAC-Name |
4-(2,2,2-trifluoroethoxymethyl)cyclohexan-1-one |
InChI |
InChI=1S/C9H13F3O2/c10-9(11,12)6-14-5-7-1-3-8(13)4-2-7/h7H,1-6H2 |
InChI-Schlüssel |
ZBEZMLHXOBWHIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)CCC1COCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















